Chidamide
概要
説明
Chidamide (also known as CS055 or HBI-8000) is a novel histone deacetylase (HDAC) inhibitor. It was discovered and developed by Chipscreen Biosciences and has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) in China. Additionally, it has shown potential therapeutic effects in other malignancies, including multiple myeloma, acute leukemia, and myelodysplastic syndrome .
Synthesis Analysis
Chidamide is synthesized through a well-defined process. Notably, the key intermediate in its synthesis is (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid. Unlike the unstable N,N’-carbonyldiimidazole, the condensing agent HBTU is used to facilitate the synthesis. The optimized preparation process ensures ease of operation and high purity of the final product, which can be up to 99.76% pure. The chemical structure of chidamide is (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide .
Molecular Structure Analysis
Chidamide’s molecular formula is C22H19FN4O2, with a calculated molecular weight of 390.41 g/mol. The single-crystal X-ray diffraction study confirmed its structure. It crystallizes as (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide .
Chemical Reactions Analysis
Chidamide exerts its effects through various mechanisms. Notably, it inhibits HDACs, leading to altered gene expression patterns. This inhibition impacts several biological processes, including PI3K/AKT signaling, mTOR signaling, cell cycle regulation, and apoptosis pathways . Additionally, chidamide enhances the expression of genes associated with chemokine activity and chemotaxis function of circulating PD-1 (+) cells, potentially reshaping the tumor microenvironment .
科学的研究の応用
1. Antitumor Activity and Immune Cell-Mediated Cytotoxicity
Chidamide exhibits significant antitumor activity and enhances immune cell-mediated cytotoxicity against tumor cells. It is a potent inhibitor of HDAC1, 2, 3, and 10, which are associated with the malignant phenotype. This compound has demonstrated broad-spectrum antitumor effects both in vitro and in vivo, including against T-cell lymphoma patients who responded positively to Chidamide administration (Ning et al., 2012).
2. Efficacy in Peripheral T-cell Lymphoma
A phase II study indicated that Chidamide is effective in treating relapsed or refractory peripheral T-cell lymphoma, particularly in the Chinese population. The study demonstrated a significant overall response rate with manageable toxicity, making Chidamide a viable treatment option in this context (Shi et al., 2015).
3. Application in Myelodysplastic Syndromes and Other Cancers
Chidamide shows potential utility in treating Myelodysplastic syndromes. It inhibits cell proliferation and induces apoptosis by regulating various protein expressions. Its antitumor effects extend to various cancer types, including non-small cell lung cancer, pancreatic cancer, breast cancer, acute myeloid leukemia, and hepatocellular carcinoma, as evidenced by its ability to induce cell cycle arrest and apoptosis (Liu et al., 2016).
4. Synergistic Effects with Other Treatments
Chidamide can enhance the efficacy of other cancer treatments. For instance, it has shown synergistic effects when combined with platinum drugs in non-small cell lung cancer and with TRAIL (TNF-related apoptosis-inducing ligand) in breast cancer cells. These combinations lead to increased apoptosis and reduced cancer cell stemness, suggesting new therapeutic options for these cancers (Zhou et al., 2014).
5. Mechanisms of Action and Target Identification
Research has also focused on elucidating the mechanisms of action of Chidamide and identifying potential targets. This includes studying its effects on gene expression, such as the miR-375-EIF4G3 axis in lung squamous cell carcinomas, and its interaction with other molecular targets like nicotinamide phosphoribosyltransferase (NAMPT) (Wu et al., 2019).
Safety And Hazards
Chidamide’s safety profile is generally favorable, but like any medication, it may have side effects. Consultation with a healthcare professional is essential. Common adverse effects include gastrointestinal symptoms, fatigue, and hematological abnormalities. Specific safety precautions and monitoring guidelines should be followed during treatment .
将来の方向性
特性
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348099 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chidamide | |
CAS RN |
1883690-47-8 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。